molecular formula C13H18ClNO B3032518 1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol CAS No. 2097800-65-0

1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol

Cat. No.: B3032518
CAS No.: 2097800-65-0
M. Wt: 239.74
InChI Key: KYBWIACOEYMDGT-UHFFFAOYSA-N
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Description

1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol is a chemical compound with the molecular formula C13H18ClNO. It is characterized by the presence of a piperidine ring attached to a chlorophenyl group, which is further connected to an ethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol can be synthesized through several synthetic routes. One common method involves the reaction of 4-chloro-2-nitrobenzaldehyde with piperidine under reductive conditions to form the corresponding amine. This intermediate is then subjected to a reduction reaction to yield the final product, this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol involves its interaction with specific molecular targets and pathways. The piperidine ring and chlorophenyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. This compound may exert its effects through inhibition or activation of these targets, leading to the desired biological or chemical outcomes .

Comparison with Similar Compounds

  • 1-[4-Chloro-2-(1-piperidyl)phenyl]methanol
  • 1-[4-Chloro-2-(1-piperidyl)phenyl]ethanone
  • 1-[4-Chloro-2-(1-piperidyl)phenyl]propane

Uniqueness: 1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol is unique due to its specific structural features, such as the presence of both a piperidine ring and a chlorophenyl group attached to an ethanol moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1-(4-chloro-2-piperidin-1-ylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-10(16)12-6-5-11(14)9-13(12)15-7-3-2-4-8-15/h5-6,9-10,16H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBWIACOEYMDGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)N2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401214779
Record name Benzenemethanol, 4-chloro-α-methyl-2-(1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401214779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097800-65-0
Record name Benzenemethanol, 4-chloro-α-methyl-2-(1-piperidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097800-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 4-chloro-α-methyl-2-(1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401214779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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